1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with pyrrolidine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 1-(1-Methyl-4-amino-1H-pyrazol-5-yl)pyrrolidin-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with different substituents and applications.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: A compound with similar structural features but different functional groups.
Uniqueness
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific combination of a pyrazole ring with a nitro group and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H15Cl2N5O2 |
---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N5O2.2ClH/c1-11-8(7(4-10-11)13(14)15)12-3-2-6(9)5-12;;/h4,6H,2-3,5,9H2,1H3;2*1H |
InChI Key |
CESMWINSBQFOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.